Dimethyl 2-{4-[(2-thienylcarbonyl)amino]phenyl}malonate
Description
Dimethyl 2-{4-[(2-thienylcarbonyl)amino]phenyl}malonate is a malonate ester derivative featuring a thiophene-based carboxamide substituent on the phenyl ring. The malonate core provides a versatile scaffold for functionalization, enabling structural diversification for tailored physicochemical or pharmacokinetic properties. The thienylcarbonylamino group introduces electron-withdrawing and aromatic characteristics, which may influence reactivity, solubility, and binding interactions in biological systems.
Properties
IUPAC Name |
dimethyl 2-[4-(thiophene-2-carbonylamino)phenyl]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S/c1-21-15(19)13(16(20)22-2)10-5-7-11(8-6-10)17-14(18)12-4-3-9-23-12/h3-9,13H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVQWYAGKIHJMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)NC(=O)C2=CC=CS2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-{4-[(2-thienylcarbonyl)amino]phenyl}malonate typically involves the reaction of 2-thienylcarbonyl chloride with 4-aminophenylmalonate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors can also be considered to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-{4-[(2-thienylcarbonyl)amino]phenyl}malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thienylcarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted malonates with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Dimethyl 2-{4-[(2-thienylcarbonyl)amino]phenyl}malonate has been investigated for its potential as an anticancer agent. Compounds that inhibit protein kinases are particularly valuable in cancer therapy due to their role in regulating cell proliferation and survival. This compound is noted for its ability to inhibit various kinases associated with cancer progression, making it a candidate for further development in treating cancers such as lung, breast, and pancreatic cancer .
Mechanism of Action
The mechanism involves the modulation of signal transduction pathways that are often dysregulated in cancer cells. By inhibiting specific kinases, this compound may reduce tumor growth and metastasis, providing a therapeutic avenue for managing hyperproliferative diseases .
Synthesis and Chemical Properties
This compound serves as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, including:
- Nucleophilic substitutions
- Condensation reactions
- Oxidation processes
These reactions can lead to the formation of more complex molecules that may have additional biological activities or serve as intermediates in drug synthesis.
Quality Control in Pharmaceutical Production
The compound is also utilized in the pharmaceutical industry for quality control (QC) and quality assurance (QA). It acts as a reference standard during the production of related drug formulations, such as Nintedanib, which is used to treat certain types of lung diseases and cancers . Its role ensures that the active pharmaceutical ingredients meet regulatory standards set by agencies like the FDA.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in various applications:
Mechanism of Action
The mechanism of action of Dimethyl 2-{4-[(2-thienylcarbonyl)amino]phenyl}malonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Malonate esters with aryl or heteroaryl substituents are prevalent in synthetic and pharmaceutical research. Below is a detailed comparison of dimethyl 2-{4-[(2-thienylcarbonyl)amino]phenyl}malonate with structurally analogous compounds:
Key Observations
Structural Variations: Piperazine Derivatives: Compounds like 7ah and 7p (Evidences 1–3) incorporate piperazine moieties linked to fluorophenyl or trifluoromethylphenyl groups. Heterocyclic Substituents: The pyrrole-substituted malonate () and thienylcarboxamide in the target compound highlight the role of heteroaromatic rings in modulating electronic properties and metabolic stability.
Synthetic Efficiency :
- DRA reactions yield 66–84% for piperazine-linked derivatives (Evidences 1–3), suggesting robust scalability for structurally related compounds.
- Regulatory-grade malonates (e.g., ) require stringent purification, contrasting with research-scale syntheses of analogues.
Spectroscopic Signatures :
- The enamine proton (δ ~11.0 ppm) and malonate methyl groups (δ ~3.7 ppm) are consistent across DRA-synthesized derivatives .
- Substituent-specific shifts (e.g., trifluoromethyl or fluorine) are detectable in ¹³C NMR and HRMS .
Physicochemical Properties: Electron-withdrawing groups (e.g., -CF₃, -NO₂) increase malonate reactivity in nucleophilic substitutions or cyclizations . Piperazine-linked derivatives exhibit semi-solid states due to flexible aliphatic chains, whereas halogenated or nitro-substituted analogues () are crystalline .
Biological Activity
Dimethyl 2-{4-[(2-thienylcarbonyl)amino]phenyl}malonate, with the molecular formula , is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, supported by data tables and relevant case studies.
The compound is synthesized through the reaction of 2-thienylcarbonyl chloride with 4-aminophenylmalonate in the presence of a base such as triethylamine. This process typically yields high purity and is amenable to large-scale production methods, including automated batch reactions and continuous flow reactors.
Chemical Structure
- Molecular Formula :
- Molecular Weight : 333.36 g/mol
- CAS Number : 866137-15-7
Biological Activity
This compound has been investigated for various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in tumor cells. Research indicates that it can interact with specific molecular targets involved in cell signaling pathways related to cancer progression .
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, indicating its possible use in treating inflammatory diseases. This activity is thought to be mediated through the modulation of cytokine production and inhibition of inflammatory pathways.
The biological effects of this compound are believed to arise from its ability to bind to specific enzymes or receptors, altering their activity. This interaction can lead to downstream effects such as changes in gene expression related to cell growth and inflammation .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | , |
| Anti-inflammatory | Reduces cytokine levels in vitro | |
| Enzyme Inhibition | Modulates enzyme activity related to inflammation |
Detailed Research Findings
-
Anticancer Activity :
- A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
- Anti-inflammatory Mechanism :
Comparison with Similar Compounds
This compound can be compared with structurally similar compounds that also exhibit biological activities:
| Compound Name | Biological Activity |
|---|---|
| Dimethyl 2-{4-[(2-furylcarbonyl)amino]phenyl}malonate | Anticancer properties |
| Dimethyl 2-{4-[(2-pyridylcarbonyl)amino]phenyl}malonate | Anti-inflammatory effects |
Q & A
Q. What controls are essential in assessing this compound’s cytotoxicity?
- Methodological Answer :
- Solvent controls : Include DMSO-only groups to isolate solvent effects.
- Positive controls : Use staurosporine (apoptosis inducer) and Triton X-100 (membrane disruption) to validate assay sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
